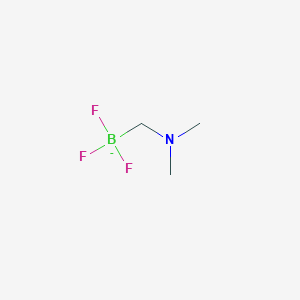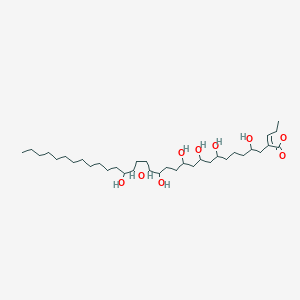
Annohexocin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Annohexocin is a bioactive compound belonging to the class of annonaceous acetogenins These compounds are known for their unique structural features, which include a long aliphatic chain and a lactonic groupThis compound has garnered significant attention due to its potential therapeutic properties, particularly its anticancer and antimicrobial activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of annohexocin involves several steps, starting from the extraction of the compound from the leaves, seeds, or other parts of Annona muricata. The extraction process typically involves the use of organic solvents such as methanol or ethyl acetate. The crude extract is then subjected to chromatographic techniques to isolate and purify this compound .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. advancements in biotechnological methods, such as the use of plant cell cultures and genetic engineering, hold promise for large-scale production. These methods aim to enhance the yield and purity of this compound while minimizing the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Annohexocin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its bioactivity or to study its properties in different contexts .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to introduce oxygen functionalities into the molecule.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Halogenation and other substitution reactions are carried out using reagents like halogens or alkyl halides.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound. These derivatives are often studied for their enhanced or altered biological activities .
Applications De Recherche Scientifique
Annohexocin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of annonaceous acetogenins.
Mécanisme D'action
Annohexocin is often compared with other annonaceous acetogenins such as annomuricin A, muricatocin A, and annomuricin-D-one. While these compounds share similar structural features, this compound is unique in its specific binding interactions and bioactivity profiles. For instance, this compound has shown a higher affinity for certain antiapoptotic proteins compared to its counterparts .
Comparaison Avec Des Composés Similaires
- Annomuricin A
- Muricatocin A
- Annomuricin-D-one
- Muricatetrocin A/B
Propriétés
Numéro CAS |
167696-97-1 |
|---|---|
Formule moléculaire |
C35H64O9 |
Poids moléculaire |
628.9 g/mol |
Nom IUPAC |
2-methyl-4-[2,6,8,10,13-pentahydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl]-2H-furan-5-one |
InChI |
InChI=1S/C35H64O9/c1-3-4-5-6-7-8-9-10-11-12-16-31(40)33-19-20-34(44-33)32(41)18-17-29(38)24-30(39)23-28(37)15-13-14-27(36)22-26-21-25(2)43-35(26)42/h21,25,27-34,36-41H,3-20,22-24H2,1-2H3 |
Clé InChI |
UAKTZILOYPPNCD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CC(CC(CCCC(CC2=CC(OC2=O)C)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


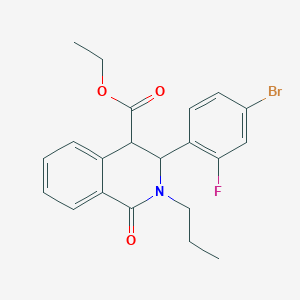
![3-(3-phenylprop-2-enyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14071073.png)
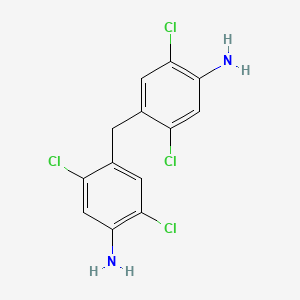
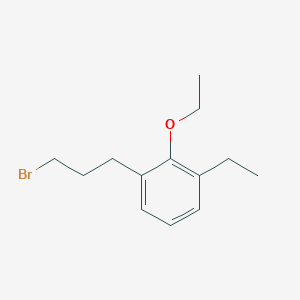
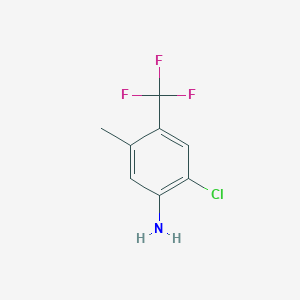
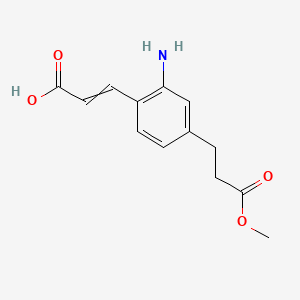

![(2S)-3-{[bis(benzyloxy)phosphoryl]oxy}-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B14071097.png)
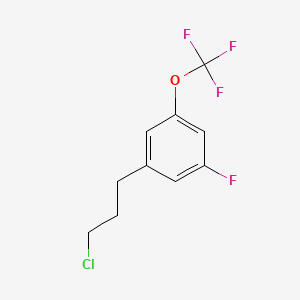
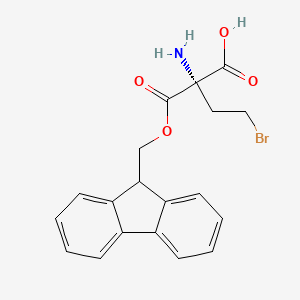
![(6E)-6-(Ethylimino)-4-methyl-3-[2-(pyridin-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one](/img/structure/B14071137.png)

![16-bromo-3,3,13,13-tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6-carbaldehyde](/img/structure/B14071155.png)
